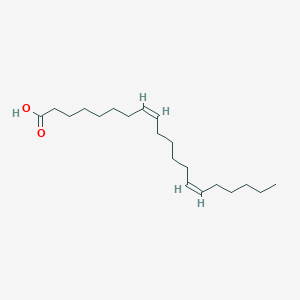

Eicosadienoic Acid (8Z,14Z)

Description

Properties

IUPAC Name |

(8Z,14Z)-icosa-8,14-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONHHCGFNMNGPH-ASZCUJMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCC=CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Identification of 8Z,14Z-Eicosadienoic Acid and Other Non-Methylene-Interrupted Fatty Acids in Marine Lipids

Foreword

The vast chemical diversity of the marine environment continues to be a premier source of novel bioactive compounds. Among these, marine lipids, particularly those from invertebrates, present a complex and often underexplored frontier. This guide delves into the intriguing world of non-methylene-interrupted (NMI) fatty acids, a class of lipids with unusual structures and burgeoning biological interest. While many NMI fatty acids have been identified, the precise isomeric forms and their distribution remain a subject of active research. This document focuses on a specific, yet illustrative, target: 8Z,14Z-eicosadienoic acid. Although its presence in marine organisms is not yet definitively established in the literature, its structural characteristics make it a prime candidate for discovery within the rich lipidomes of certain marine phyla. This guide, therefore, serves a dual purpose: to summarize the current knowledge on the most promising natural sources of C20 NMI fatty acids and to provide a robust, field-proven analytical workflow for the unambiguous identification and quantification of specific isomers like 8Z,14Z-eicosadienoic acid. It is intended for researchers, scientists, and drug development professionals who are navigating the complexities of marine lipid analysis.

The Landscape of Non-Methylene-Interrupted Fatty Acids in Marine Invertebrates

Marine invertebrates have long been recognized as a prolific source of unique fatty acid structures that diverge from the common methylene-interrupted (MI) polyunsaturated fatty acids (PUFAs) found in most terrestrial and vertebrate organisms.[1][2] These non-methylene-interrupted fatty acids are characterized by having two or more methylene units separating their double bonds, a structural feature that imparts distinct physicochemical properties.

NMI fatty acids are particularly abundant in several invertebrate phyla, including:

-

Molluscs: Various bivalves and other molluscs can contain NMI fatty acids at concentrations up to 20% of their total fatty acids.[1][2]

-

Sponges (Porifera): Sponges are known to harbor very long-chain Δ5,9 NMI fatty acids.[1][2]

-

Echinoderms: This phylum, which includes sea urchins, sea stars, and sea cucumbers, is a particularly rich source of diverse NMI fatty acids.[3]

The biological roles of NMI fatty acids are not yet fully elucidated, but it is hypothesized that their unique structures provide cell membranes with enhanced resistance to oxidative stress and the action of microbial lipases.[2] Furthermore, certain NMI fatty acids have demonstrated promising biomedical potential, including antiplasmodial and topoisomerase I inhibitory activities, making them attractive targets for drug discovery.[1][2]

Sea Urchins (Class: Echinoidea): A Focal Point for C20 NMI Fatty Acid Discovery

Within the diverse array of marine invertebrates, sea urchins stand out as a particularly promising source of C20 NMI fatty acids. Their gonads, a prized delicacy in many parts of the world, are rich in lipids, including a complex mixture of PUFAs and NMI fatty acids.[4]

Several studies have identified a variety of NMI fatty acids in different sea urchin species, including Hemicentrotus pulcherrimus, Paracentrotus lividus, and Strongylocentrotus species.[1][5] Among the most frequently reported are the 20:2Δ5,11 and 20:2Δ5,13 isomers.[1][5]

The presence of these compounds is not merely a result of dietary accumulation. Research has uncovered the endogenous biosynthetic pathways for NMI fatty acids in sea urchins.[1][5] These pathways involve a series of desaturation and elongation steps, with key enzymes like Δ5 and Δ8 fatty acyl desaturases (Fads) playing a crucial role.[1][5] For example, the biosynthesis of 20:2Δ5,11 is believed to occur via the Δ5 desaturation of 20:1n-9.[5]

The following diagram illustrates the proposed biosynthetic pathway for common C20 NMI fatty acids in sea urchins, highlighting the central role of the FadsA enzyme.

Caption: Proposed biosynthetic pathways for NMI and MI fatty acids in sea urchins.

Given the established presence of various C20 NMI-dienes and the enzymatic machinery for their production, it is highly plausible that other isomers, including 8Z,14Z-eicosadienoic acid, are also present, albeit potentially at lower concentrations. The primary challenge lies in their definitive analytical identification.

A Validated Workflow for the Identification and Quantification of 8Z,14Z-Eicosadienoic Acid

The unambiguous identification of a specific fatty acid isomer within a complex lipid matrix requires a systematic and multi-step analytical approach. The following workflow is designed to provide a high degree of confidence in the identification and quantification of 8Z,14Z-eicosadienoic acid from a marine invertebrate source, such as sea urchin gonads.

The workflow is predicated on the availability of a certified analytical standard for 8Z,14Z-eicosadienoic acid, which is commercially available from suppliers like Cayman Chemical and Santa Cruz Biotechnology.[6][7][8][9] This standard is essential for method development, confirmation of retention times, and mass spectral fragmentation patterns.

Caption: Integrated workflow for the identification and quantification of 8Z,14Z-eicosadienoic acid.

Step 1: Total Lipid Extraction

The initial step involves the efficient extraction of total lipids from the tissue matrix. The methods of Folch et al. or Bligh and Dyer are considered the gold standards for this purpose.[10]

Protocol: Modified Folch Extraction

-

Homogenize a known weight of lyophilized sea urchin gonad tissue (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform and methanol, at a solvent-to-tissue ratio of 20:1.

-

Agitate the mixture thoroughly and allow it to stand for at least 30 minutes to ensure complete extraction.

-

Filter the homogenate to remove solid debris.

-

Add 0.2 volumes of a 0.9% NaCl solution to the filtrate to induce phase separation.

-

Vortex the mixture and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes.

-

Carefully collect the lower chloroform phase, which contains the total lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipids in a known volume of chloroform/methanol (2:1, v/v) containing an antioxidant like BHT (butylated hydroxytoluene) and store at -80°C until further analysis.

Step 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, the fatty acids must be converted into their more volatile methyl ester derivatives. Acid-catalyzed transesterification using boron trifluoride (BF3) in methanol is a widely used and effective method.[10]

Protocol: BF3-Methanol Derivatization

-

Transfer an aliquot of the total lipid extract (containing approximately 1-5 mg of lipid) to a screw-cap glass tube.

-

Add an internal standard (e.g., heptadecanoic acid, C17:0) for later quantification.

-

Evaporate the solvent under nitrogen.

-

Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes for saponification.

-

After cooling, add 2 mL of 14% BF3-methanol solution.

-

Flush the tube with nitrogen, seal it tightly, and heat at 100°C for 30 minutes.

-

Cool the tube and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.

Step 3: GC-MS Screening for NMI-FA Isomers

Gas chromatography-mass spectrometry is the workhorse for fatty acid profiling. A polar capillary column is essential for the separation of FAME isomers.

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Robust and widely used platform. |

| MS Detector | Agilent 5977 or equivalent | Provides electron ionization (EI) mass spectra for library matching. |

| Column | Highly polar cyanopropyl-based column (e.g., CP-Sil 88, 100 m x 0.25 mm, 0.2 µm) | Excellent for resolving positional and geometric isomers of FAMEs.[11] |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) | |

| Injection | 1 µL, split injection (e.g., 50:1 split ratio) | Prevents column overloading with abundant fatty acids. |

| Oven Program | Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min. | A typical temperature program for comprehensive FAME analysis.[11] |

| MS Scan Range | m/z 50-550 | Covers the expected mass range for FAMEs. |

Data Analysis:

The initial identification of C20:2 FAMEs is achieved by comparing the acquired EI mass spectra with commercial libraries (e.g., NIST, Wiley). However, EI mass spectra of positional isomers of FAMEs are often very similar. Therefore, putative identification must be supported by comparing the retention times with those of the analytical standard of 8Z,14Z-eicosadienoic acid methyl ester (prepared from the standard). The presence of other C20:2 peaks will suggest the presence of other isomers, which can be tentatively identified based on their elution order relative to known standards.

Step 4: Targeted LC-MS/MS for Confirmation and Quantification

For unambiguous confirmation and sensitive quantification, a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Multiple Reaction Monitoring (MRM) is the preferred technique.[12] This approach offers superior selectivity and sensitivity compared to GC-MS.

Protocol: LC-MS/MS Analysis

-

Method Development with Standard: Infuse a solution of the 8Z,14Z-eicosadienoic acid standard into the mass spectrometer to determine the optimal precursor ion (the [M-H]⁻ ion in negative mode, m/z 307.5) and the most abundant, specific product ions upon collision-induced dissociation (CID). This will establish the MRM transitions.

-

Sample Preparation: Use the same total lipid extract from Step 1. For quantification, a stable isotope-labeled internal standard (e.g., d4-8Z,14Z-eicosadienoic acid, if available) should be added prior to extraction.

-

Chromatography:

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometry:

-

MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM), using the pre-determined transitions for 8Z,14Z-eicosadienoic acid and its internal standard.

-

Confirmation and Quantification:

-

Confirmation: The identity of 8Z,14Z-eicosadienoic acid in the sample is confirmed if a peak is detected at the same retention time as the pure standard and shows the same MRM transitions with the same ratio of product ion intensities.

-

Quantification: A calibration curve is generated using the pure standard, and the concentration of the analyte in the sample is calculated based on the peak area ratio of the analyte to the internal standard.

Conclusion and Future Perspectives

The exploration of marine lipidomes continues to reveal a fascinating diversity of fatty acid structures. While the definitive identification of 8Z,14Z-eicosadienoic acid in a marine source remains a target for future research, the evidence strongly suggests that sea urchins are a prime candidate for its discovery. The analytical workflow presented in this guide provides a robust and validated pathway for researchers to pursue this and similar discoveries. By combining the broad screening capabilities of GC-MS with the targeted, high-sensitivity confirmation of LC-MS/MS, it is possible to navigate the complexities of marine lipid analysis and unambiguously identify specific isomers. Such work is not merely academic; the unique biological activities of NMI fatty acids suggest that these previously overlooked molecules may hold the key to new therapeutic agents and a deeper understanding of the biochemical adaptations of life in the marine environment.

References

- Barnathan, G. (2009). Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties. Biochimie, 91(6), 671-678.

- Monroig, Ó., et al. (2017). Biosynthesis of Polyunsaturated Fatty Acids in Sea Urchins: Molecular and Functional Characterisation of Three Fatty Acyl Desaturases from Paracentrotus lividus (Lamark 1816). PLoS ONE, 12(1), e0168429.

-

Cook, K., et al. (2025). Unusual Polymethylene-Interrupted, Δ5 Monounsaturated and Omega-3 Fatty Acids in Sea Urchin (Arbacia punctulata) from the Gulf of Mexico identified by Solvent Mediated Covalent Adduct Chemical Ionization Mass Spectrometry. ResearchGate. [Link]

-

Barnathan, G. (2025). Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties. ResearchGate. [Link]

-

Barnathan, G. (2009). Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties. PubMed. [Link]

- Lísa, M., & Holčapek, M. (2019). LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins. Methods in Molecular Biology, 1978, 107-120.

- Gao, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.

-

NIST. (n.d.). 8,11,14-Eicosatrienoic acid, (Z,Z,Z)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

- Perera, C. N., et al. (2020). Evaluating a targeted multiple reaction monitoring approach to global untargeted lipidomic analyses of human plasma. Rapid Communications in Mass Spectrometry, 34(S3), e8689.

-

Cambridge Bioscience. (n.d.). 8(Z),14(Z)-Eicosadienoic Acid. Retrieved from [Link]

- Mesmar, F., et al. (2010). Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray tandem mass spectrometry.

- Schala, A., et al. (2025). Optimised preparation of fish tissue samples for the determination of fatty acids by gas chromatography-mass spectrometry. Aquaculture, Fish and Fisheries.

- Suckling, C. C., et al. (2022). Assessing the potential of the unexploited Atlantic purple sea urchin, Arbacia punctulata, for the edible market. Frontiers in Marine Science, 9, 895061.

-

Central Marine Fisheries Research Institute. (n.d.). Fatty acid analysis. Retrieved from [Link]

- Ferreira, C. R., et al. (2023). Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid. Bio-protocol, 13(12), e4711.

-

LCGC. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

- Vera Piombo, M., et al. (2025). The composition of fatty acids in female gametes of Arbacia dufresnii (Arbaciidae: Arbacioida) in the population of Bahía Norte.

- Suckling, C. C., et al. (2022). Assessing the potential of the unexploited Atlantic purple sea urchin, Arbacia punctulata, for the edible market. Frontiers in Marine Science, 9, 895061.

-

Wiley Online Library. (2025). Evaluating a targeted multiple reaction monitoring approach to global untargeted lipidomic analyses of human plasma. ResearchGate. [Link]

-

D'Ambra, I., et al. (2025). Fatty Acids and Fatty Acid Trophic Markers in Two Holothurian Species from the Central Mediterranean Sea. MDPI. [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Polyunsaturated Fatty Acids in Sea Urchins: Molecular and Functional Characterisation of Three Fatty Acyl Desaturases from Paracentrotus lividus (Lamark 1816) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eicosadienoic Acid (8Z,14Z) | CAS 135498-07-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. larodan.com [larodan.com]

- 9. 8(Z),14(Z)-Eicosadienoic Acid - Cayman Chemical [bioscience.co.uk]

- 10. jfda-online.com [jfda-online.com]

- 11. eafpbulletin.scholasticahq.com [eafpbulletin.scholasticahq.com]

- 12. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Effects of Rare Eicosadienoic Acid Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosadienoic acids (EDAs) are a group of 20-carbon fatty acids containing two double bonds. While isomers like arachidonic acid are extensively studied, a subset of rare eicosadienoic acid isomers remains largely unexplored, yet holds significant potential for novel therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the physiological effects of these rare isomers, with a particular focus on 11,14-eicosadienoic acid and columbinic acid. We delve into their metabolism, molecular mechanisms of action, including the modulation of key signaling pathways such as NF-κB, MAPK, and PPARs, and their influence on inflammatory processes and tissue homeostasis. This guide also presents detailed experimental methodologies for the extraction, separation, and characterization of these isomers, emphasizing the importance of robust and validated analytical techniques. Finally, we discuss the therapeutic potential of these rare lipids and the inherent challenges in their development as pharmaceutical agents. This document serves as a foundational resource for researchers seeking to explore this promising frontier of lipid biology and drug discovery.

Introduction to Eicosadienoic Acids

Fatty acids are fundamental building blocks of complex lipids and serve as crucial signaling molecules. Eicosanoids, derived from 20-carbon polyunsaturated fatty acids, are a major class of lipid mediators that regulate a vast array of physiological processes.[1] While the roles of prominent n-6 and n-3 fatty acids are well-established, there exists a diverse and less-understood family of rare eicosadienoic acid isomers. These isomers, differing in the position and configuration of their double bonds, exhibit unique metabolic fates and biological activities.

-

1.1 Common vs. Rare Eicosadienoic Acid Isomers: The most common eicosadienoic acid is 11,14-eicosadienoic acid (20:2 n-6), a precursor to arachidonic acid.[2] Other isomers, such as 11,13-eicosadienoic acid and columbinic acid (a trans-containing isomer), are considered rare and are not typically found in high concentrations in the human diet or tissues.[3][4] The structural nuances of these rare isomers are critical to their distinct physiological effects.

-

1.2 Endogenous vs. Exogenous Sources: While some rare eicosadienoic acids can be synthesized endogenously from dietary precursors like linoleic acid, others are primarily obtained from specific plant or animal sources.[2][5] Understanding the origin and metabolic pathways of these fatty acids is crucial for elucidating their roles in health and disease.

Key Rare Eicosadienoic Acid Isomers and Their Physiological Significance

11,14-Eicosadienoic Acid (EDA)

11,14-Eicosadienoic acid is a naturally occurring n-6 polyunsaturated fatty acid found in animal tissues.[5] It is an elongation product of linoleic acid and can be further metabolized to dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA).[5]

Physiological Effects:

-

Modulation of Inflammation: In murine macrophages, EDA has demonstrated a complex role in inflammation. When stimulated with lipopolysaccharide (LPS), EDA treatment leads to a decrease in nitric oxide (NO) production, while simultaneously increasing the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).[5][6] This differential modulation suggests a nuanced role in the inflammatory response, potentially acting as a weaker pro-inflammatory agent compared to linoleic acid, but not as anti-inflammatory as its metabolite, sciadonic acid.[5]

-

Metabolic Regulation: EDA is readily incorporated into cellular phospholipids and can influence the overall fatty acid composition of membranes.[5] This alteration of the lipidome can have downstream effects on membrane fluidity, receptor function, and the generation of other lipid mediators. Studies have also shown that changes in the levels of 11,14-eicosadienoic acid are associated with the activation of Peroxisome Proliferator-Activated Receptors (PPARs), key regulators of lipid metabolism.

Columbinic Acid (5E,9Z,12Z-octadecatrienoic acid)

Columbinic acid is an isomer of α-linolenic acid containing a trans double bond at the 5-position. It is found in the seeds of some plants.

Physiological Effects:

-

Essential Fatty Acid Activity: In models of essential fatty acid deficiency, topical application of columbinic acid has been shown to alleviate scaly dermatitis in rats.[7] Interestingly, its major lipoxygenase metabolite, but not its cyclooxygenase product, was also effective in resolving the skin lesions.[7]

-

Tissue Incorporation and Metabolism: Columbinic acid is incorporated into various tissues and is partially elongated, though not desaturated.[7] Its incorporation can modify the fatty acid profile of tissues, potentially influencing membrane properties and eicosanoid production.[7]

Conjugated 11,13-Eicosadienoic Acid

Conjugated eicosadienoic acid (CEA), specifically the c11,t13/t12,c14 isomers, are metabolites of conjugated linoleic acid (CLA).

Physiological Effects:

-

Body Composition: Dietary CEA has been shown to reduce body fat and increase lean mass in a manner similar to CLA.[8] It is suggested that this effect may be due to the conversion of CEA back to CLA within the body.[8]

-

Lipid Metabolism: In 3T3-L1 adipocytes, CEA decreased lipoprotein lipase activity and triacylglyceride levels, while increasing glycerol release.[8]

Molecular Mechanisms of Action

The physiological effects of rare eicosadienoic acid isomers are mediated through their interaction with various cellular signaling pathways.

Modulation of Inflammatory Pathways

-

NF-κB Signaling: 11,14-Eicosadienoic acid has been shown to modulate the NF-κB pathway, a central regulator of inflammation.[9] Its metabolite, sciadonic acid, has been demonstrated to reduce pro-inflammatory mediators through the inhibition of NF-κB signaling.[10]

-

MAPK Signaling: The MAPK signaling cascade is another critical pathway in the inflammatory response. Sciadonic acid, a metabolite of EDA, has been shown to inhibit MAPK signaling, contributing to its anti-inflammatory effects.[10]

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. While direct binding studies for many rare eicosadienoic acid isomers are lacking, their structural similarity to known PPAR ligands suggests they may also function as modulators of PPAR activity. PPARα and PPARγ activation can lead to reduced accumulation of free fatty acids and triglycerides in macrophages.[11]

Influence on Ion Channels

Fatty acids are known to modulate the activity of various ion channels, including potassium and calcium channels. For instance, epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid, can inhibit L-type Ca2+ channels.[12] While specific studies on rare eicosadienoic acid isomers are limited, it is plausible that they could also interact with and modulate ion channel function, thereby influencing cellular excitability and signaling. Some unsaturated fatty acids have been shown to activate large-conductance K+ channels in neurons.[13]

Experimental Methodologies for Studying Rare Eicosadienoic Acid Isomers

The study of rare eicosadienoic acid isomers requires specialized and validated analytical techniques to ensure accurate identification and quantification.

Extraction and Purification from Biological Samples

A robust lipid extraction method is the first critical step. A common approach involves a modified Bligh-Dyer or Folch extraction using a chloroform/methanol mixture. This is followed by saponification to release fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The resulting free fatty acids can then be further purified using solid-phase extraction (SPE).

Isomer Separation and Identification

Distinguishing between positional and geometric isomers of eicosadienoic acid is a significant analytical challenge.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for fatty acid analysis. For GC analysis, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility. High-resolution capillary GC columns are essential for separating different isomers.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a highly sensitive and specific method for the analysis of fatty acids without the need for derivatization. Reversed-phase chromatography is commonly used for separation. The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, providing structural information that can aid in isomer identification.

Protocol for a Self-Validating LC-MS/MS Method:

-

Standard Preparation: Prepare a series of calibration standards of the target eicosadienoic acid isomers of known concentration.

-

Sample Preparation: Extract lipids from the biological matrix and perform saponification.

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of acetonitrile and water with a modifier such as formic acid or ammonium acetate.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for targeted quantification.

-

Method Validation:

-

Linearity: Assess the linearity of the calibration curve over the desired concentration range.

-

Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) of the method using quality control (QC) samples at different concentrations.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

-

Matrix Effects: Evaluate the influence of the biological matrix on the ionization of the analyte.

-

Stability: Assess the stability of the analytes in the biological matrix and during the analytical process.

-

In Vitro Assays for Functional Characterization

-

Cell-based Reporter Assays: To study the effect of eicosadienoic acid isomers on signaling pathways like NF-κB or PPAR, reporter gene assays can be employed. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the signaling pathway of interest.

-

Enzyme Immunoassays (EIA): To quantify the production of inflammatory mediators like PGE2 and TNF-α, EIAs can be used on the supernatant of cell cultures treated with the fatty acid isomers.

-

Patch-Clamp Electrophysiology: To investigate the effects of these isomers on ion channels, patch-clamp techniques can be used on isolated cells or cell lines expressing the channel of interest.

Therapeutic Potential and Drug Development Considerations

The unique physiological effects of rare eicosadienoic acid isomers suggest their potential as therapeutic agents for a variety of conditions.

-

Anti-inflammatory Agents: The ability of some isomers to modulate inflammatory pathways indicates their potential in treating chronic inflammatory diseases.

-

Metabolic Disease Therapeutics: Their interaction with PPARs and their influence on lipid metabolism suggest a role in managing metabolic disorders such as dyslipidemia and insulin resistance.

-

Neuroprotective Compounds: While direct evidence is still emerging, the general neuroprotective effects of some fatty acids suggest that rare isomers could also be explored for neurological disorders.

Challenges in Drug Development: The development of lipid-based therapeutics presents several challenges:

-

Stability and Bioavailability: Fatty acids can be prone to oxidation, and their bioavailability can be limited. Formulation strategies are crucial to overcome these hurdles.[12][14][15]

-

Manufacturing and Purification: The synthesis and purification of specific isomers in high purity and large quantities can be complex and costly.[15]

-

Target Specificity: Ensuring that a specific isomer acts on the desired target without off-target effects is a key consideration.

Future Directions and Unanswered Questions

The field of rare eicosadienoic acid isomers is still in its infancy, with many unanswered questions:

-

What are the physiological effects of other rare isomers beyond 11,14-EDA and columbinic acid?

-

What are the specific molecular targets (receptors, enzymes, ion channels) for these isomers?

-

What are the in vivo concentrations of these isomers in different tissues and how do they change in disease states?

-

Can these rare isomers be developed into safe and effective therapeutic agents?

Further research, utilizing advanced analytical techniques and well-designed in vitro and in vivo models, is needed to fully uncover the physiological roles and therapeutic potential of this intriguing class of lipid molecules.

Data Summary

Table 1: Summary of Physiological Effects of Key Rare Eicosadienoic Acid Isomers

| Isomer | Key Physiological Effects | Cell/Animal Model | Reference |

| 11,14-Eicosadienoic Acid | Decreased NO production, Increased PGE2 and TNF-α production | Murine Macrophages | [5] |

| Modulates PUFA metabolism | Murine Macrophages | [5] | |

| Columbinic Acid | Alleviates scaly dermatitis in EFA deficiency | Rats | [7] |

| Incorporated into tissues and elongated | Rats | [7] | |

| Conjugated 11,13-Eicosadienoic Acid | Reduced body fat, increased lean mass | Mice | [8] |

| Decreased lipoprotein lipase activity | 3T3-L1 Adipocytes | [8] |

Visualizations

Signaling Pathway Diagram

Sources

- 1. aru.figshare.com [aru.figshare.com]

- 2. The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders [mdpi.com]

- 3. Biological activities of conjugated fatty acids: conjugated eicosadienoic (conj. 20:2delta(c11,t13/t12,c14)), eicosatrienoic (conj. 20:3delta(c8,t12,c14)), and heneicosadienoic (conj. 21:2delta(c12,t14/c13,t15)) acids and other metabolites of conjugated linoleic acid. | Profiles RNS [profiles.umassmed.edu]

- 4. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Effect of dietary columbinic acid on the fatty acid composition and physical membrane properties of different tissues of EFA-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activities of conjugated fatty acids: conjugated eicosadienoic (conj. 20:2delta(c11,t13/t12,c14)), eicosatrienoic (conj. 20:3delta(c8,t12,c14)), and heneicosadienoic (conj. 21:2delta(c12,t14/c13,t15)) acids and other metabolites of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eicosadienoic Acid | C20H36O2 | CID 6439848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Polyphenols and polyunsaturated fatty acids boost the birth of new neurons - Divulga UAB - University research dissemination magazine [uab.cat]

- 12. Inhibition of cardiac L-type calcium channels by epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty acid-activated K+ channels in autonomic neurons: activation by an endogenous source of free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potential favourable health effects of some dietary uncommon fatty acids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 15. iris.cnr.it [iris.cnr.it]

Technical Deep Dive: The Biochemistry and Pharmacokinetics of 8,14-Diene Lipids

The following technical guide provides an in-depth analysis of 8,14-Diene Fatty Acids , specifically focusing on the rare Non-Methylene Interrupted (NMI) fatty acid 8,14-Eicosadienoic Acid , while also addressing the critical 8,14-diene sterol intermediates found in cholesterol and ergosterol biosynthesis.

Executive Summary

In lipid biochemistry, the 8,14-diene motif represents a distinct structural anomaly compared to the canonical methylene-interrupted patterns found in essential fatty acids (e.g., Linoleic Acid, Arachidonic Acid). This guide dissects the 8,14-diene system in two specific biological contexts:

-

8,14-Eicosadienoic Acid (20:2

): A rare Non-Methylene Interrupted Fatty Acid (NMIFA) with emerging anti-inflammatory properties and utility as a Leukotriene B4 (LTB4) receptor antagonist. -

Sterol Biosynthetic Intermediates: The transient 8,14-diene sterols formed during the 14

-demethylation of lanosterol, a critical checkpoint in mammalian and fungal sterol synthesis.

Part 1: 8,14-Eicosadienoic Acid (NMIFA)

Structural Characterization

Unlike standard Polyunsaturated Fatty Acids (PUFAs) where double bonds are separated by a single methylene group (-CH2-), 8,14-Eicosadienoic Acid (CAS: 135498-07-6) possesses a "skipped" polymethylene chain between the double bonds at carbons 8 and 14.[1]

| Feature | Standard PUFA (e.g., 11,14-20:2) | 8,14-Eicosadienoic Acid |

| Double Bond Position | ||

| Interruption | Methylene-interrupted (1 carbon) | Polymethylene-interrupted (5 carbons) |

| Bis-allylic Protons | Present (Highly oxidizable) | Absent (Oxidation resistant) |

| Membrane Behavior | High fluidity, kinked structure | Altered packing density, unique phase transition |

Biological Occurrence and Biosynthesis

While rare in terrestrial mammals, 8,14-dienes are significant in specific niches:

-

Human Milk: Detected at trace levels (~0.19% of total fatty acids), suggesting a role in neonatal development or dietary accumulation.

-

Marine Invertebrates: Found in sponges and mollusks, often synthesized via specific

or -

Biosynthetic Pathway: Unlike the standard elongation of Linoleic Acid (18:2

20:2

Pharmacological Activity: LTB4 Antagonism

Research indicates that 8,14-Eicosadienoic acid functions as a lipid antagonist.

-

Mechanism: It competes with Leukotriene B4 (LTB4) for binding sites on neutrophil membranes.[2]

-

Ki Value: Approximately 3

M.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Outcome: Inhibition of LTB4-induced chemotaxis and calcium mobilization, presenting a potential scaffold for non-steroidal anti-inflammatory drug (NSAID) alternatives.

Part 2: The 8,14-Diene Sterol Intermediate

The CYP51 Checkpoint

In the synthesis of Cholesterol (mammals) and Ergosterol (fungi), the transformation of Lanosterol to follicular sterols requires the removal of the 14

Enzyme: Lanosterol 14

-

Three successive oxidations of the C14-methyl group.

-

Elimination of formic acid.[4]

-

Formation of the

-diene sterol (e.g., 4,4-dimethyl-5

Visualization of the Pathway

The following DOT diagram illustrates the formation and reduction of the 8,14-diene intermediate.

Caption: The obligatory 8,14-diene sterol intermediate formed during the demethylation of Lanosterol.

Part 3: Analytical Protocols

Protocol: Extraction and GC-MS Identification of 8,14-Fatty Acids

Objective: To distinguish 8,14-20:2 from the common 11,14-20:2 isomer.

Reagents:

-

Chloroform/Methanol (2:1 v/v)

-

BF3-Methanol (14%)

-

Internal Standard: C19:0 (Nonadecanoic acid)

Step-by-Step Methodology:

-

Lipid Extraction: Homogenize tissue (100mg) in 2mL Chloroform/Methanol. Centrifuge at 3000 x g for 10 min. Collect lower organic phase.

-

Derivatization: Evaporate solvent under N2. Add 1mL BF3-Methanol. Heat at 100°C for 60 min to form Fatty Acid Methyl Esters (FAMEs).

-

GC-MS Configuration:

-

Column: High-polarity cyanopropyl polysiloxane (e.g., SP-2560 or CP-Sil 88). Note: High polarity is required to separate geometric isomers.

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 140°C (5 min)

4°C/min

-

-

Identification Logic (The "Self-Validating" Step):

-

Retention Time: 8,14-20:2 elutes before 11,14-20:2 due to the larger polymethylene interruption reducing London dispersion forces.

-

Mass Spec (Charge Inversion): If available, use gas-phase ion/ion reactions. 8,14-dienes show unique fragmentation gaps corresponding to the C9-C13 saturated bridge, unlike the methylene-interrupted pattern of standard PUFAs.

-

Protocol: Inhibition of LTB4 Binding (Functional Assay)

Objective: Validate biological activity of isolated 8,14-diene lipids.

-

Preparation: Suspend isolated neutrophils (

cells/mL) in HBSS buffer. -

Incubation: Treat cells with 8,14-Eicosadienoic acid (0.1 - 10

M) for 10 minutes at 37°C. -

Challenge: Add

-LTB4 (1 nM). Incubate for 45 mins at 4°C. -

Filtration: Rapidly filter through glass fiber filters (Whatman GF/C). Wash 3x with cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Validation: Specific binding is calculated by subtracting non-specific binding (determined in the presence of 1

M unlabeled LTB4).

-

Part 4: Comparative Data Table

| Property | 8,14-Eicosadienoic Acid (NMIFA) | 11,14-Eicosadienoic Acid (Standard) | 8,14-Diene Sterol (Intermediate) |

| Class | Fatty Acid (Omega-6 family*) | Fatty Acid (Omega-6) | Sterol Precursor |

| Unsaturation | Non-Conjugated, Skipped | Methylene Interrupted | Conjugated B-Ring |

| Oxidation Stability | High (No bis-allylic H) | Low (Bis-allylic H present) | Moderate |

| Primary Source | Marine Sponges, Human Milk | Plant Oils, Animal Tissue | Ubiquitous (Transient) |

| Key Enzyme | Unknown Elongase/Desaturase | CYP51 (Demethylase) | |

| Clinical Relevance | Anti-inflammatory (LTB4 antagonist) | Precursor to Arachidonic Acid | Target for Antifungals |

*Note: 8,14-20:2 is technically an n-6 fatty acid (20-14=6), but its metabolism differs significantly from Linoleic Acid.

References

-

Ratnayake, W. M., & Chen, Z. Y. (1996). Trans, n-3, and n-6 fatty acids in Canadian human milk. Lipids, 31(Suppl), S279-S282. Retrieved from [Link]

-

Trzaskos, J. M., et al. (1986).[3] Cytochrome P-450-dependent oxidation of lanosterol in cholesterol biosynthesis. Journal of Biological Chemistry. Retrieved from [Link]

-

Whelan, J., et al. (1995). Essential fatty acids are antagonists of the leukotriene B4 receptor.[2] Prostaglandins, Leukotrienes and Essential Fatty Acids. Retrieved from [Link]

-

Huang, J. M., et al. (2011).[6] Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages. Molecular and Cellular Biochemistry. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Eicosadienoic acid | fatty acid | CAS# 2091-39-6 | InvivoChem [invivochem.com]

- 3. Sterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and Biological Activities of 4-Methyl-Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

GC-MS analysis protocol for eicosadienoic acid 8Z,14Z detection

Application Note: High-Resolution GC-MS Profiling of Eicosadienoic Acid 8Z,14Z (20:2 Δ8,14)

Executive Summary

This protocol outlines a high-stringency Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the specific detection of 8Z,14Z-eicosadienoic acid (20:2 Δ8,14) . Unlike the common methylene-interrupted isomer (11Z,14Z-20:2), the 8Z,14Z isomer is a polymethylene-interrupted (PMI) fatty acid often associated with specific metabolic deviations or dietary intake (e.g., gymnosperm seed oils, specific marine sources).

Key Technical Challenge: The primary analytical hurdle is resolving the 8Z,14Z isomer from the ubiquitous 11Z,14Z isomer and other C20 PUFAs. Standard non-polar columns (e.g., DB-5) fail to provide baseline resolution. Solution: This method utilizes a 100-meter biscyanopropyl polysiloxane column for geometric and positional isomer separation, coupled with Electron Ionization (EI) MS. For structural validation, a DMOX (4,4-dimethyloxazoline) derivatization workflow is included as a confirmatory assay.

Scientific Background & Mechanism

2.1 The Analyte: 8Z,14Z-Eicosadienoic Acid [1][2]

-

Structure: C20 fatty acid with cis double bonds at carbons 8 and 14.

-

Classification: Polymethylene-Interrupted (PMI) Fatty Acid. The double bonds are separated by four methylene groups (C10–C13), unlike the single methylene group in standard PUFAs (e.g., 11,14-20:2).

-

Significance: While 11,14-20:2 is a standard intermediate in the arachidonic acid cascade (elongation of linoleic acid), 8,14-20:2 is often a "dead-end" metabolite or a marker of specific desaturase bypass pathways (e.g., Δ5-desaturase deficiency or inhibition). It is also a component of "Sciadonic Acid" pathways found in conifer seeds.

2.2 Separation Logic

-

Stationary Phase: A high-polarity biscyanopropyl phase is required. The interaction with the π-electrons of the double bonds allows separation based on the distance between double bonds and the carboxyl group.

-

Mass Spectrometry:

-

FAMEs (Fatty Acid Methyl Esters): Provide excellent chromatographic behavior but non-specific EI spectra (molecular ion m/z 322 for all 20:2 isomers). Identification relies on Retention Time (RT) matching against a pure standard.

-

DMOX Derivatives: Used for de novo structure confirmation. The nitrogen-containing ring stabilizes charge, producing radical-induced cleavage along the chain that maps the double bond positions.

-

Materials & Reagents

3.1 Standards

-

Primary Target Standard: 8(Z),14(Z)-Eicosadienoic Acid (e.g., Cayman Chem #10008581 or Larodan #20-2002).

-

Interference Check Standard: 11(Z),14(Z)-Eicosadienoic Acid (Standard EDA).

-

Internal Standard (ISTD): Methyl nonadecanoate (C19:0 FAME) or deuterated Arachidonic Acid (d8-AA) for quantification.

3.2 Reagents

-

Derivatization (FAME): Boron Trifluoride in Methanol (14% BF3-MeOH).

-

Derivatization (DMOX - Optional): 2-amino-2-methyl-1-propanol, Trifluoroacetic anhydride (TFAA).

-

Solvents: Hexane (HPLC grade), Toluene, Methanol.

Experimental Protocol

Phase 1: Sample Preparation (FAME Synthesis)

Objective: Convert free fatty acids and acyl-lipids into volatile methyl esters.

-

Extraction: Extract lipids from tissue/plasma using the Folch Method (Chloroform:Methanol 2:1).

-

Critical: Add 5 µg of ISTD (C19:0) prior to extraction to account for recovery losses.

-

-

Evaporation: Dry the organic phase under Nitrogen (N2) at 40°C.

-

Saponification/Methylation:

-

Resuspend residue in 0.5 mL Toluene.

-

Add 1.0 mL BF3-MeOH (14%) .

-

Incubate at 100°C for 45 minutes (tightly capped).

-

Why: Acid catalysis is necessary to methylate both free fatty acids and esterified lipids (TAGs, PLs).

-

-

Extraction of FAMEs:

Phase 2: Instrumental Analysis (GC-MS)

System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.

Column Configuration (The "Secret Sauce"):

-

Type: SP-2560, CP-Sil 88, or HP-88 (100% Biscyanopropyl polysiloxane).

-

Dimensions: 100 m x 0.25 mm x 0.20 µm.

-

Note: A standard 30m column is insufficient to baseline separate 8,14 from 11,14 isomers.

GC Parameters:

-

Inlet: Split/Splitless (Split 10:1 recommended to prevent column overload). Temp: 250°C.[5][6]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow) .

-

Oven Program (Isomer Resolution Mode):

-

Initial: 140°C (Hold 5 min).

-

Ramp 1: 4°C/min to 240°C.

-

Hold: 240°C for 15 min.

-

Total Run Time: ~45 minutes.

-

Logic: The slow ramp rate in the critical region (180-220°C) maximizes the interaction differences between the PMI isomer (8,14) and the methylene-interrupted isomer (11,14).

-

MS Parameters (EI Source):

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Ionization: Electron Impact (70 eV).

-

Acquisition Mode: SIM/Scan (Simultaneous).

-

Scan: 50–400 m/z (for purity check).

-

SIM: Target Ions m/z322.3 (Molecular Ion), 263 (M-59, loss of carbomethoxy), 67, 79, 81 (General hydrocarbon fragments).

-

Data Analysis & Identification

5.1 Identification Criteria Since the mass spectra of 8,14-20:2 and 11,14-20:2 are nearly identical in EI mode (both showing M+ at 322), identification is strictly based on Retention Time (RT) relative to standards.

-

RT Order on Biscyanopropyl Column:

-

Saturated C20:0

-

Monounsaturated C20:1

-

8Z,14Z-20:2 (Elutes before 11,14 due to PMI structure reducing polarity interaction compared to methylene-interrupted system).

-

11Z,14Z-20:2 (Standard EDA).

-

5.2 Quantification

-

RF (Response Factor) is assumed to be 1.0 relative to C20:2 isomers unless empirically determined.

Confirmatory Protocol: DMOX Derivatization

Use this module if the peak identity is ambiguous or no standard is available.

Workflow:

-

React FAMEs with 2-amino-2-methyl-1-propanol (500 µL) at 180°C for 1 hour.

-

Extract DMOX derivatives into Dichloromethane.

-

Analyze via GC-MS (Scan Mode).

Diagnostic Ions for 8,14-DMOX:

-

Gap Rule: Look for a mass difference of 12 amu (instead of 14) between fragments, indicating the double bond.

-

C8 Double Bond: Gap between m/z 182 and 194 (Wait, C8 is usually m/z 196/208 region in DMOX).

-

Fingerprint: The PMI structure (4 CH2 gap) creates a distinct fragmentation pattern lacking the intense m/z 150/164 peaks seen in methylene-interrupted PUFAs.

Visualization of Workflow

Figure 1: Decision tree for 8Z,14Z-20:2 analysis. Route A is for routine quantification; Route B is for structural validation.

Validation Summary Table

| Parameter | Specification | Notes |

| Linearity | 0.5 – 100 µg/mL | R² > 0.995 required. |

| LOD | ~10 ng/mL (SIM mode) | Dependent on matrix cleanliness. |

| Resolution (Rs) | > 1.5 | Between 8,14-20:2 and 11,14-20:2. |

| Precision | CV < 5% | Intra-day (n=6). |

| Recovery | 85% - 110% | Validated using C19:0 ISTD. |

References

-

Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353. Link

-

Ratnayake, W. M. N., & Chen, Z. Y. (1996). Trans, n-3, and n-6 fatty acids in Canadian human milk. Lipids, 31(S1), S279-S282.[1] Link

-

Mossoba, M. M., et al. (2013). Separation of Fatty Acid Methyl Esters on a 100-m Biscyanopropyl Polysiloxane Capillary Column. Journal of AOAC International, 96(6). Link

-

Cayman Chemical. (2024).[7] Product Insert: 8(Z),14(Z)-Eicosadienoic Acid. Link

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 11,14-Eicosadienoate. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 8(Z),14(Z)-Eicosadienoic Acid - Cayman Chemical [bioscience.co.uk]

- 3. lipidmaps.org [lipidmaps.org]

- 4. gcms.cz [gcms.cz]

- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 7. jsbms.jp [jsbms.jp]

synthesis of 8Z,14Z-eicosadienoic acid analytical standards

Abstract

This application note details a convergent, stereoselective synthesis protocol for 8Z,14Z-eicosadienoic acid (20:2 n-6) , a polymethylene-interrupted (PMI) fatty acid found in human milk and specific metabolic deficiency states.[1][2] Unlike common methylene-interrupted polyunsaturated fatty acids (PUFAs) like linoleic acid, the 8,14-isomer lacks the characteristic bis-allylic methylene group, rendering standard isolation methods ineffective.[1][2] This guide provides a scalable synthetic route using alkyne coupling chemistry followed by Lindlar-catalyzed semi-hydrogenation to ensure >98% Z,Z-stereoselectivity.[1][2] We define a self-validating Quality Control (QC) system utilizing Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to distinguish this isomer from its 11,14-analog.

Strategic Analysis & Retrosynthesis

The synthesis of 8Z,14Z-20:2 presents a specific stereochemical challenge: introducing two cis (Z) double bonds separated by four methylene groups (

Mechanistic Insight: Standard Wittig reactions often yield thermodynamic E/Z mixtures requiring tedious silver-ion chromatography.[1][2] To guarantee the Z-geometry required for analytical standards, we utilize the Alkyne Zipper Strategy . The triple bond geometry rigidly directs the subsequent hydrogenation to the cis-alkene via syn-addition of hydrogen on a poisoned catalyst surface.

Retrosynthetic Logic:

-

Target: 8Z,14Z-eicosadienoic acid.

-

Disconnection: We utilize 1,7-octadiyne as the central "linker" scaffold, which contains the necessary 4-carbon spacer between the reactive termini.[1][2]

Figure 1: Retrosynthetic analysis utilizing a convergent alkyne coupling strategy.

Detailed Experimental Protocols

Protocol A: Synthesis of the Tail Fragment (Trideca-1,7-diyne)

Objective: Mono-alkylation of 1,7-octadiyne with the pentyl tail.[1][2]

Reagents:

Step-by-Step Workflow:

-

Cryogenic Activation: In a flame-dried flask under Argon, dissolve 1,7-octadiyne (30 mmol) in anhydrous THF (50 mL). Cool to -78°C .[1][2]

-

Lithiation: Add n-BuLi (10 mmol) dropwise. Expert Note: The use of excess diyne prevents di-lithiation, ensuring we only alkylate one side.[1][2] Stir for 30 min at -78°C, then warm to 0°C for 15 min.

-

Cosolvent Addition: Add HMPA (5 mL). Causality: Lithium acetylides are tight ion pairs; HMPA solvates the lithium cation, increasing the nucleophilicity of the acetylide anion for the displacement reaction.

-

Alkylation: Cool back to -40°C. Add 1-bromopentane (10 mmol) dropwise. Allow to warm to room temperature (RT) and reflux for 4 hours.

-

Workup: Quench with saturated

. Extract with hexane.[1][2] Distill off the excess 1,7-octadiyne (recoverable) under reduced pressure. Purify the residue via silica gel chromatography (Hexane 100%).-

Yield Target: ~75-80%

-

Product: Trideca-1,7-diyne.

-

Protocol B: Assembly of the Carbon Skeleton (8,14-Eicosadiynoic Acid Ethyl Ester)

Objective: Coupling the tail fragment with the carboxyl head group.

Reagents:

-

NaI (Catalytic)[2]

Step-by-Step Workflow:

-

Lithiation: Dissolve Trideca-1,7-diyne in THF at -78°C. Add n-BuLi (1.05 equiv). Warm to 0°C to ensure complete deprotonation of the remaining terminal alkyne.

-

Coupling: Add Ethyl 7-bromoheptanoate and a catalytic amount of Sodium Iodide (NaI). Expert Note: NaI generates the transient alkyl iodide in situ (Finkelstein reaction), which is a superior electrophile to the bromide, accelerating the reaction.

-

Reaction: Reflux for 12 hours. Monitor by TLC (shift in Rf due to ester group).

-

Purification: Silica gel chromatography (Hexane:EtOAc 95:5).

Protocol C: Stereoselective Lindlar Hydrogenation

Objective: Reduction of alkynes to Z-alkenes without over-reduction.

Reagents:

Step-by-Step Workflow:

-

Catalyst Poisoning: Suspend Lindlar catalyst (5 wt% of substrate) in Hexane/Ethanol.[1][2] Add Quinoline (20 µL per 100 mg catalyst).[1][2] Causality: Quinoline occupies the highly active sites on the Palladium surface responsible for reducing alkenes to alkanes, leaving only the sites active enough to reduce alkynes.

-

Hydrogenation: Add the diyne ester. Purge the system with

.[2][4] Stir vigorously under a hydrogen balloon at RT. -

Monitoring (Critical): Monitor via GC-FID every 15 minutes. The reaction is complete when the starting material peak disappears. Warning: Extended exposure will eventually reduce the alkene.[2]

-

Filtration: Filter through a Celite pad to remove Palladium.[1][2]

-

Hydrolysis: Dissolve the resulting ester in Ethanol/1M NaOH (aq). Stir at 40°C for 2 hours. Acidify with 1M HCl to pH 2.[1][2] Extract with Hexane.[1][2]

Self-Validating Quality Control (QC) System

To ensure the standard is suitable for lipidomics, it must be distinguished from the common 11,14-isomer.[2]

Validation 1: NMR Spectroscopy (The "Spacer" Test)

The position of the double bonds dictates the chemical shift of the methylene protons.

| Proton Type | Isomer | Chemical Shift ( | Diagnostic Feature |

| Bis-allylic ( | 11Z,14Z (Standard) | 2.8 ppm (Triplet) | ABSENT in 8,14-isomer |

| Allylic ( | 8Z,14Z (Target) | 2.0 - 2.1 ppm | Multiplet integration = 8H |

| Olefinic ( | Both | 5.3 - 5.4 ppm | Multiplet integration = 4H |

Pass Criteria: The 1H-NMR spectrum must show zero integration at 2.8 ppm.[1][2] The presence of a signal here indicates contamination with methylene-interrupted isomers or oxidation products.[1][2]

Validation 2: GC-MS (FAME Analysis)

Convert a small aliquot to Fatty Acid Methyl Ester (FAME) using

-

Column: High-polarity cyanopropyl phase (e.g., DB-23 or BPX-70).[1][2]

-

Retention Time: The 8,14-isomer (PMI) typically elutes earlier than the 11,14-isomer (methylene interrupted) due to the reduced "kink" density affecting the boiling point and interaction with the stationary phase.[2]

-

Mass Spec Fragmentation: Look for the molecular ion (

) of the methyl ester (m/z 322).

Process Visualization

Figure 2: Synthesis and Quality Control Workflow. The NMR checkpoint is the critical "Stop/Go" gate.

References

-

Gunstone, F. D. (1996).[1][2] Fatty Acid and Lipid Chemistry. Springer.[1][2] (Foundational text on fatty acid synthesis and alkyne coupling strategies).

-

Christie, W. W. (2023).[1][2] Mass Spectrometry of Fatty Acid Derivatives. Lipid Library.[1][2] [Link]

-

Lindlar, H. (1952).[1][2] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.[1][2] [Link]

-

Knothe, G. (2006).[1][2] NMR Characterization of Fatty Acids and Derivatives. AOCS Lipid Library.[1][2] [Link]

-

Dobson, G. (1998).[1][2] Identification of conjugated fatty acids by GC-MS and Ag+-HPLC. Journal of the American Oil Chemists' Society. (Reference for separation of geometric isomers).

Sources

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Low Recovery of Eicosadienoic Acid (20:2 n-6)

Executive Summary: The "EDA Paradox"

Eicosadienoic acid (EDA, 20:2 n-6) presents a unique analytical challenge. Unlike highly unsaturated fatty acids (like EPA or DHA), EDA is relatively stable against oxidation. Yet, researchers frequently report "low recovery."

The Reality: In 90% of cases, the issue is not loss of the molecule, but rather incomplete derivatization or chromatographic masking . EDA is a minor elongation product of linoleic acid; if your chemistry targets only acyl-lipids (ignoring free fatty acids) or if your GC column fails to resolve it from the massive linoleic acid tail, your data will be artificially low.

This guide moves beyond basic protocols to the mechanistic "why" of lipid chemistry.

Part 1: The Diagnostic Workflow (Visualized)

Before altering your reagents, trace your workflow through this decision matrix to identify the failure point.

Caption: Logic flow for identifying derivatization errors. Note that base-catalyzed methods fail for Free Fatty Acids.

Part 2: Critical Troubleshooting Modules

Module 1: Extraction Chemistry (The Matrix)

The Issue: EDA is often a minor component (<1% of total fatty acids). Standard "quick" extractions (like Bligh & Dyer) often fail to recover minor lipids from high-fat tissues due to solvent saturation.

Q: I am using Bligh & Dyer for plasma/liver samples. Is this sufficient? A: Likely not. While Bligh & Dyer is faster, the Folch method (Chloroform:Methanol 2:1) remains the "Gold Standard" for quantitative recovery of minor PUFAs.

-

The Mechanism: The Folch method uses a higher solvent-to-sample ratio (20:1), which prevents the saturation of the organic phase. In high-lipid samples (liver, adipose), Bligh & Dyer often underestimates lipid content by up to 50% because the chloroform phase becomes saturated, leaving lipids trapped in the methanol/water interface.

-

The Fix: Switch to Folch extraction. Ensure you perform the "Folch Wash" (adding 0.25 volumes of water/salt solution) to remove non-lipid contaminants, which can interfere with downstream derivatization.

Q: Can I use MTBE (Matyash method) to avoid Chloroform toxicity? A: Yes, but with a caveat. MTBE (Methyl tert-butyl ether) is excellent for high-throughput lipidomics. However, because MTBE is less dense than water, the lipid layer is on top, making it easier to collect.

-

Validation: For EDA specifically, MTBE recovery is comparable to Folch if the sample matrix is not extremely high in proteins that bind fatty acids. For plasma, MTBE is superior due to cleaner phase separation.

Module 2: Derivatization (The Conversion)

The Issue: This is the most common failure point. You cannot detect fatty acids by GC; you detect Fatty Acid Methyl Esters (FAMEs). The chemical reaction used to create FAMEs dictates what you "see."

Q: I used methanolic NaOH (base-catalyzed) to save time. Why is my EDA peak missing? A: If your EDA exists as a Free Fatty Acid (FFA), base catalysis will yield 0% recovery .

-

The Chemistry: In the presence of a base (NaOH/KOH), a Free Fatty Acid donates a proton to become a carboxylate salt (soap). Soaps are ionic, non-volatile, and do not enter the GC gas phase. Base catalysis only works for esterified lipids (Triglycerides, Phospholipids) via transesterification.

-

The Fix: Use Acid-Catalyzed Methylation (e.g., 14% BF3 in Methanol or 3N HCl in Methanol). The acid protonates the carbonyl oxygen, making it susceptible to nucleophilic attack by methanol, converting both FFAs and esterified lipids into FAMEs.

Q: Can I use acid catalysis for everything? A: Yes, but acid methods are harsher and require heat (often 100°C for 1 hour).

-

Risk: High heat can isomerize cis-double bonds to trans.

-

Mitigation: Use a combined method: Alkaline hydrolysis (saponification) followed by rapid acid methylation, or simply use BF3-Methanol at a lower temp (60°C) for a longer time to preserve the cis-11,14 structure of EDA.

Module 3: Chromatography (The Separation)

The Issue: EDA (20:2) elutes in a crowded region of the chromatogram, often sandwiched between C20:1 isomers and C18:3 isomers.

Q: I see a large peak where EDA should be, but the area counts are inconsistent. Why? A: You are likely experiencing co-elution .

-

The Mechanism: On standard non-polar columns (like DB-5 or HP-5), fatty acids separate primarily by boiling point (chain length). 20:2 n-6 has a very similar boiling point to 20:1 n-9.

-

The Fix: You must use a High-Polarity Cyanopropyl Column (e.g., SP-2560, CP-Sil 88, or DB-23). These phases separate FAMEs based on the number and position of double bonds, not just chain length.

-

Verification: Check the "Equivalent Chain Length" (ECL) values. On a CP-Sil 88 column, 20:2 n-6 elutes distinctly after 20:1 and before 20:3 n-6.

Part 3: Quantitative Data & Reference Values

Use these parameters to validate your extraction efficiency.

| Parameter | Recommended Specification | Why? |

| Internal Standard | C19:0 (Nonadecanoic Acid) or C21:0 | Odd-chain fatty acids are rare in biology. Add before extraction to account for all losses. |

| Antioxidant | BHT (50 mg/L) in extraction solvent | Prevents oxidation of the cis-11,14 double bonds during evaporation. |

| Evaporation | Nitrogen Blow-down (Not Vacuum) | Vacuum centrifuges can cause azeotropic loss of FAMEs. Nitrogen creates an inert blanket. |

| Derivatization Reagent | 14% BF3 in Methanol | The only single-step reagent that handles both FFAs and TAGs effectively. |

| GC Column | 100m Biscyanopropyl (e.g., SP-2560) | Required to resolve 20:2 n-6 from the massive 18:2 and 20:1 peaks. |

Part 4: Step-by-Step "Gold Standard" Protocol

For total EDA quantification from biological tissue.

-

Homogenization: Homogenize 50-100mg tissue in 1mL 0.9% NaCl.

-

Internal Standard: Spike with 10µg C19:0 Free Fatty Acid.

-

Extraction (Folch Modified):

-

Add 4mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT.

-

Vortex vigorously for 1 min.

-

Centrifuge at 3000g for 5 min to separate phases.

-

Critical: Recover the lower (organic) phase.

-

-

Drying: Evaporate solvent under a gentle stream of Nitrogen at 40°C. Do not dry to complete bone-dryness ; stop when an oily residue remains to prevent volatilization.

-

Derivatization (Acid Method):

-

Add 1mL 14% BF3-Methanol .

-

Heat at 90°C for 30 mins (tightly capped).

-

Cool to room temp.

-

Add 1mL Hexane + 1mL Water. Vortex.

-

-

Analysis: Inject the upper Hexane layer into GC-FID/MS.

References

-

Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509.

-

Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology, 2, 69-111.

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.

-

AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.

-

Metcalfe, L. D., & Schmitz, A. A. (1961). The rapid preparation of fatty acid esters for gas chromatographic analysis. Analytical Chemistry, 33(3), 363–364.

critical parameters for derivatization of 8Z,14Z-20:2

Topic: Critical Parameters for Derivatization of 8Z,14Z-20:2 (8,14-Eicosadienoic Acid) Content Type: Technical Support Center – Troubleshooting & FAQs

Technical Support: High-Resolution Lipid Analysis

Subject: Optimizing Derivatization Protocols for Polymethylene-Interrupted Dienes (8Z,14Z-20:2)

Welcome to the Advanced Lipidomics Support Center. This guide addresses the specific challenges of analyzing 8Z,14Z-20:2 , a rare polymethylene-interrupted fatty acid (PIFA). Unlike the common methylene-interrupted arachidonic acid cascade (e.g., 5,8,11,14-20:4), the "skipped" diene structure of 8,14-20:2 requires precise derivatization to prevent artifact formation and ensure accurate double-bond localization via GC-MS.

Module 1: Critical Reagent Selection (The Foundation)

Q: I am using standard BF3-Methanol (14%) for FAME preparation. Why am I seeing multiple isomer peaks?

A: You are likely inducing acid-catalyzed isomerization. While BF3-Methanol is the industry standard for general Fatty Acid Methyl Ester (FAME) preparation, it acts as a strong Lewis acid.

-

The Mechanism: High concentrations of BF3 (14%) combined with heat (>80°C) can protonate the

-system of the double bonds. In PIFAs like 8,14-20:2, this facilitates the migration of double bonds into a conjugated system (which is thermodynamically more stable) or causes cis-trans isomerization. -

The Fix: Switch to a Base-Catalyzed Transesterification (Sodium Methoxide) for intact lipids (TAGs/Phospholipids). If you must analyze Free Fatty Acids (FFAs), use a milder acid catalyst like 1% Sulfuric Acid in Methanol or lower the BF3 concentration to 7% and strictly limit heating time to 10 minutes at 60°C.

Q: My GC-MS trace shows "Methoxy" artifacts. What caused this? A: This is a classic symptom of "aged" BF3 reagents. Over time, BF3-Methanol absorbs atmospheric moisture. The hydrolysis of BF3 releases HF and other active species that promote the addition of methanol across the double bond, creating methoxy-substituted saturated fatty acids (mass shift of +32 Da).

-

Protocol Standard: Always use fresh reagents. If the BF3 solution has turned amber/brown, discard it immediately.

Module 2: Structural Elucidation (Picolinyl Esters)

Q: FAME analysis confirms a "20:2" species, but I cannot distinguish 8,14-20:2 from 11,14-20:2. How do I validate the structure?

A: FAME mass spectra are rarely diagnostic for double bond positions in long chains.[1] You must derivatize to 3-Pyridylcarbinol (Picolinyl) Esters . The nitrogen atom in the pyridine ring stabilizes the charge during electron impact (EI) ionization, allowing radical migration along the alkyl chain. This generates a series of ions representing cleavage at every carbon-carbon bond.

Visualizing the Method Selection

Figure 1: Decision matrix for selecting the appropriate derivatization method based on sample type and analytical requirements.

Module 3: Step-by-Step Protocol (Picolinyl Ester Synthesis)

Context: This protocol converts FAMEs or Free Fatty Acids into Picolinyl esters for GC-MS structural analysis.

Reagents Required:

-

3-Hydroxymethylpyridine (3-Pyridylcarbinol)

-

Potassium tert-butoxide (1.0 M solution in tetrahydrofuran)[2]

-

Anhydrous hexane

-

Dry Nitrogen gas

Protocol:

-

Preparation: Dissolve 1–5 mg of the lipid sample (or FAME) in 0.5 mL of anhydrous 3-hydroxymethylpyridine in a screw-capped test tube.

-

Catalysis: Add 0.1 mL of Potassium tert-butoxide solution.

-

Reaction: Flush with nitrogen, cap tightly, and heat at 55°C for 20 minutes .

-

Note: Do not exceed 60°C to preserve the 8Z,14Z configuration.

-

-

Quenching: Cool to room temperature. Add 2 mL of water and 4 mL of hexane.[2]

-

Extraction: Vortex vigorously for 1 minute. Centrifuge to separate phases.

-

Isolation: Transfer the upper hexane layer (containing Picolinyl esters) to a new vial.

-

Drying: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove residual water.

-

Concentration: Evaporate solvent under nitrogen and redissolve in 50 µL hexane for GC-MS injection.

Module 4: Data Interpretation (The "Fingerprint")

Q: How do I read the Mass Spectrum to confirm 8Z,14Z-20:2?

A: You are looking for specific mass gaps of 26 amu (atomic mass units) that indicate the location of the double bonds. In saturated chains, the gap between carbon fragments is 14 amu (

Diagnostic Table for 8Z,14Z-20:2 Picolinyl Ester:

| Structural Feature | Diagnostic Ion (m/z) | Interpretation |

| Base Peak | 92, 108, 151, 164 | Characteristic ions of the picolinyl ring structure. |

| Molecular Ion | 383 | |

| Double Bond #1 (C8) | Gap: 200 | A 26 amu gap between C7 ( |

| Inter-double bond | Gap: 14 amu | Regular spacing between C9, C10, C11, C12, C13. |

| Double Bond #2 (C14) | Gap: 308 | A 26 amu gap between C13 ( |

Troubleshooting the Spectrum:

-

Issue: If you see a gap at C5 (

172 -

Issue: If the gap is at C11 (

266

Visualizing the Fragmentation Logic

Figure 2: Mass spectral fragmentation logic for identifying 8Z,14Z-20:2. The 26 amu jumps are the critical checkpoints.

References

-

Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353.

-

Dobson, G., & Christie, W. W. (1996).[2] Structural analysis of fatty acids by mass spectrometry of picolinyl esters and dimethyloxazoline derivatives. Trends in Analytical Chemistry, 15(3), 130-137.

-

Sigma-Aldrich. (2024). Derivatization of Fatty Acids: Preparation of Methyl Esters. Technical Bulletin.

-

Lough, A. K. (1964). The production of methoxy-substituted fatty acids as artifacts during the esterification of unsaturated fatty acids with methanol containing boron trifluoride. Biochemical Journal, 90(1), 4C.[2]

Sources

Validation & Comparative

Technical Guide: Distinguishing 8Z,14Z-20:2 from Arachidonic Acid Metabolites

This guide addresses the analytical challenge of distinguishing the rare polymethylene-interrupted fatty acid 8Z,14Z-20:2 from the bioactive Arachidonic Acid (AA) cascade and its metabolites.

The Analytical Challenge: "Skipped" Dienes vs. Methylene-Interrupted Cascades

In high-fidelity lipidomics, the differentiation of 8Z,14Z-Eicosadienoic Acid (8,14-20:2) from the Arachidonic Acid (AA, 20:4n-6) metabolome represents a critical specificity checkpoint.

While Arachidonic Acid and its downstream metabolites (HETEs, Prostaglandins, Leukotrienes) are characterized by methylene-interrupted double bonds (1,4-pentadiene structures), 8Z,14Z-20:2 possesses a polymethylene-interrupted (PMI) structure—often referred to as a "skipped diene." This structural anomaly, where the double bonds at positions 8 and 14 are separated by four methylene groups (C9–C13) rather than one, renders it biologically distinct but analytically deceptive.

This guide details the protocol to distinguish this rare isomer—often found in specific dietary sources (e.g., human milk, marine oils)—from the AA pathway, preventing false positives in "Total n-6" profiling or targeted eicosanoid analysis.

Structural Divergence Matrix

| Feature | 8Z,14Z-20:2 (The PMI Isomer) | Arachidonic Acid (AA) | Dihomo- |

| Notation | 20:2 | 20:4 | 20:3 |

| Structure Type | Polymethylene Interrupted (PMI) | Methylene Interrupted (MI) | Methylene Interrupted (MI) |

| Inter-Double Bond Gap | 4 Carbons (C9-C13) | 1 Carbon (C10, C13, etc.) | 1 Carbon (C10, C13) |

| Molecular Weight | 308.5 g/mol | 304.5 g/mol | 306.5 g/mol |

| Precursor Role | Dead-end / Storage (Cannot cyclize to PGs) | Central Hub (Precursor to Series 2 PGs) | Precursor (Series 1 PGs) |

| Key Confusion Point | Co-elutes with 11,14-20:2 (EDA) | Isobaric with 8,14-20:2 if reduced (+4H) | Direct precursor to AA |

Analytical Protocol: High-Resolution Differentiation

To definitively distinguish 8Z,14Z-20:2 from AA metabolites (specifically chain-shortened or hydrogenated analogs), a multi-stage workflow utilizing GC-MS with DMOX derivatization is the gold standard, supported by LC-MS/MS for intact lipid screening.

Method A: GC-MS Structural Elucidation (The Gold Standard)

Standard FAME (Fatty Acid Methyl Ester) analysis relies heavily on retention time, which is prone to drift. To prove the 8,14-positioning, we utilize 4,4-dimethyloxazoline (DMOX) derivatives.

Protocol:

-

Derivatization: React lipid extract with 2-amino-2-methyl-1-propanol at 180°C for 1 hour to form the DMOX derivative.

-

GC Parameters: Use a high-polarity capillary column (e.g., BPX70 or SP-2560), 60m length, to maximize isomer separation.

-

MS Detection (EI Mode): Electron Impact ionization at 70 eV.

The Diagnostic "Gap" Logic: In DMOX mass spectra, the position of double bonds is determined by a mass separation of 12 Da (instead of the usual 14 Da for saturated carbons) between peaks.

-

For AA (Methylene Interrupted): You see a repeating pattern of 12 Da gaps separated by single 14 Da gaps.

-

For 8Z,14Z-20:2 (PMI):

-

First Gap: A 12 Da gap at the C8 position (m/z 182

194). -

The "Skipped" Region: A distinct sequence of four 14 Da intervals (representing C9, C10, C11, C12, C13) where no double bond exists.

-

Second Gap: A 12 Da gap at the C14 position.

-

This "Gap" fingerprint is the only self-validating method to confirm the 8,14 structure against the common 11,14-Eicosadienoic acid (EDA).

Method B: LC-MS/MS Targeted Screening (High Throughput)

For researchers analyzing AA metabolites (e.g., HETEs, EETs) in plasma, 8Z,14Z-20:2 can interfere if the method includes "Total Fatty Acid" profiling.

Protocol:

-

Ionization: ESI Negative Mode (

). -

Precursor Selection:

-

8Z,14Z-20:2: m/z 307.2

-

AA (20:4): m/z 303.2

-

DGLA (20:3): m/z 305.2

-

AA Metabolites (HETEs): m/z 319.2

-

-

Differentiation Strategy: While the masses differ, source fragmentation can cause HETEs (m/z 319) to lose water (

, -18), resulting in a pseudo-molecular ion at m/z 301, close to AA. However, 8Z,14Z-20:2 (m/z 307) is isobaric with Tetrahydro-Arachidonic Acid (a theoretical reduction product).Critical Transition (MRM):

-

Target 8Z,14Z-20:2:

(Loss of -

Differentiation: AA metabolites will typically show a dominant fragment at m/z 175 (if 15-HETE) or m/z 115 (if 5-HETE). 8Z,14Z-20:2 lacks the hydroxyl group to drive these specific alpha-cleavages.

-

Biological Context & Pathway Visualization[1]

Understanding why 8Z,14Z-20:2 appears in your sample is as important as detecting it. Unlike AA, which is synthesized via the

Pathway Diagram: The "Dead-End" Isomer

The following diagram illustrates how 8Z,14Z-20:2 sits outside the functional Arachidonic Acid cascade.

Caption: 8Z,14Z-20:2 lacks the

Summary of Key Differentiators

| Parameter | 8Z,14Z-20:2 | Arachidonic Acid Metabolites |

| Primary Detection | GC-MS (DMOX) or LC-MS (m/z 307) | LC-MS/MS (MRM specific to OH-groups) |

| Fragmentation (MS2) | Non-specific hydrocarbon fragments; Loss of CO2 | Specific |

| COX Substrate? | No (Inert to COX) | Yes (Products of COX/LOX) |

| Biological Origin | Dietary (Milk), Rare Biosynthesis | Endogenous Inflammation Response |

References

-